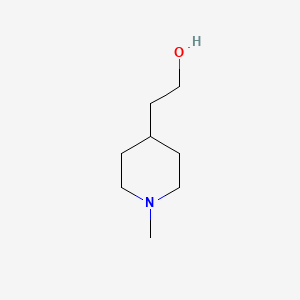

2-(1-Methylpiperidin-4-yl)ethanol

Übersicht

Beschreibung

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

2-(1-Methylpiperidin-4-yl)ethanol contains total 27 bond(s); 10 non-H bond(s), 2 rotatable bond(s), 1 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Physical And Chemical Properties Analysis

2-(1-Methylpiperidin-4-yl)ethanol is a liquid at room temperature . It has a density of 0.939g/cm3 , a boiling point of 120ºC , and a flash point of 79.936ºC .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis and optimization of related compounds, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, demonstrate the versatility of piperidine derivatives in organic synthesis. These compounds are prepared through specific reactions under controlled conditions, showing the importance of technological parameters like raw material ratio, reaction time, and temperature for achieving high yields (Wang Jin-peng, 2013).

Medicinal Chemistry and Drug Design

- In the field of medicinal chemistry, derivatives of 2-(1-Methylpiperidin-4-yl)ethanol have been explored for their potential as chemosensors, particularly in the detection of Eu3+ ions. These findings are significant for applications in environmental monitoring and medicine, showcasing the compound's utility in developing novel and efficient selective chemosensors (Chen Qiu, 2012).

Polymer Science

- The compound's derivatives have also found applications in polymer science, where 2-(Pyridin-2-yl)ethanol, a related compound, serves as a protecting group for carboxylic acids. This research has implications for the synthesis and modification of polymers, offering a method for the selective removal of the protecting group under specific conditions (Marios Elladiou & C. S. Patrickios, 2012).

Advanced Materials

- Research into the synthesis of S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil illustrates the compound's relevance in creating materials with potential pharmaceutical applications. This study highlights the role of specific reactions in synthesizing compounds with targeted properties (Tomasz Pospieszny & E. Wyrzykiewicz, 2008).

Environmental and Analytical Chemistry

- The use of derivatives in environmental and analytical chemistry, particularly in the development of brain imaging agents and the investigation of their interactions with biological molecules, further demonstrates the broad applicability of 2-(1-Methylpiperidin-4-yl)ethanol related compounds. These studies contribute to the understanding of molecular interactions and the development of diagnostic tools (J. Musachio et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

2-(1-methylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPXRIFFCBCWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572747 | |

| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methylpiperidin-4-yl)ethanol | |

CAS RN |

21156-84-3 | |

| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)

![Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B1315976.png)